1-(4-fluorophenyl)-4-(3-phenylpropyl)piperazine
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Overview
Description
1-(4-Fluorophenyl)-4-(3-phenylpropyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a fluorophenyl group and a phenylpropyl group attached to a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-fluorophenyl)-4-(3-phenylpropyl)piperazine typically involves the reaction of 4-fluoroaniline with 3-phenylpropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures. The resulting intermediate is then reacted with piperazine under reflux conditions to yield the final product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Purification is typically achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Fluorophenyl)-4-(3-phenylpropyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Substitution: The fluorine atom in the fluorophenyl group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Ketones or carboxylic acids.
Reduction: Reduced derivatives with hydrogenated phenyl groups.
Substitution: Compounds with substituted nucleophiles on the fluorophenyl group.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a pharmacological agent due to its interaction with biological targets.
Medicine: Studied for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of 1-(4-fluorophenyl)-4-(3-phenylpropyl)piperazine involves its interaction with specific molecular targets in biological systems. The compound is known to bind to certain receptors in the central nervous system, modulating their activity and influencing neurotransmitter release. This interaction can lead to various physiological effects, making it a candidate for therapeutic applications.
Comparison with Similar Compounds
1-(4-Fluorophenyl)-4-(3-phenylpropyl)piperazine can be compared with other piperazine derivatives such as:
1-(4-chlorophenyl)-4-(3-phenylpropyl)piperazine: Similar structure but with a chlorine atom instead of fluorine, leading to different chemical reactivity and biological activity.
1-(4-methylphenyl)-4-(3-phenylpropyl)piperazine: Contains a methyl group instead of fluorine, affecting its pharmacological properties.
1-(4-bromophenyl)-4-(3-phenylpropyl)piperazine: Bromine substitution results in distinct chemical and biological characteristics.
The uniqueness of this compound lies in its fluorine substitution, which imparts specific electronic and steric effects, influencing its reactivity and interactions with biological targets.
Properties
IUPAC Name |
1-(4-fluorophenyl)-4-(3-phenylpropyl)piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23FN2/c20-18-8-10-19(11-9-18)22-15-13-21(14-16-22)12-4-7-17-5-2-1-3-6-17/h1-3,5-6,8-11H,4,7,12-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUBNACALEQCLQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCC2=CC=CC=C2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23FN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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